molecular formula C20H21N3OS2 B2680817 2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-1,3-benzothiazole CAS No. 1903794-11-5

2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-1,3-benzothiazole

Cat. No.: B2680817
CAS No.: 1903794-11-5
M. Wt: 383.53
InChI Key: LOYRUBHTUGXHSR-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-c]pyridine core fused to a piperidine ring, which is further linked via a carbonyl group to a 1,3-benzothiazole moiety. Its molecular formula is C19H21N3O2S2, with a molecular weight of 387.52 g/mol. The structural complexity arises from the hybrid heterocyclic system, combining sulfur-containing rings (thienopyridine and benzothiazole) with a nitrogen-rich piperidine scaffold. Such architectures are commonly explored for pharmacological activity, particularly in targeting adenosine diphosphate (ADP) receptors or enzymes involved in platelet aggregation .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS2/c24-20(19-21-16-3-1-2-4-18(16)26-19)22-9-5-15(6-10-22)23-11-7-17-14(13-23)8-12-25-17/h1-4,8,12,15H,5-7,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYRUBHTUGXHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-1,3-benzothiazole typically involves multi-step organic synthesis. One common approach is to start with the thienopyridine core, which can be synthesized through cyclization reactions involving appropriate precursors. The piperidine ring is then introduced through nucleophilic substitution reactions. Finally, the benzothiazole moiety is attached via a condensation reaction with the piperidine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to thieno[3,2-c]pyridines. For instance:

  • A study demonstrated that derivatives of thieno[2,3-c]pyridine exhibited significant cytotoxicity against breast cancer (MCF7) and colorectal cancer (RKO) cell lines. The compound showed an IC₅₀ value indicating effective inhibition of cell growth through apoptosis and cell cycle arrest mechanisms .

Antimicrobial Properties

Compounds containing the thieno[3,2-c]pyridine structure have been evaluated for antimicrobial activity. Research indicates that these compounds can inhibit bacterial growth effectively against various strains, suggesting their potential as new antibacterial agents.

Neuroprotective Effects

The neuroprotective capabilities of thieno[3,2-c]pyridine derivatives have also been explored. Studies suggest that they may protect neuronal cells from oxidative stress and apoptosis, which is critical in neurodegenerative disease models .

Material Science Applications

In addition to biological applications, the compound's unique structural features make it suitable for use in material science:

  • Organic Electronics : Its electronic properties can be harnessed in organic semiconductor applications.
  • Sensors : The compound's ability to interact with various analytes may be utilized in the development of chemical sensors.

Case Studies

StudyApplicationFindings
Synthesis and Anticancer ScreeningAnticancerIdentified as a potent inhibitor against multiple cancer cell lines with unique mechanisms of action.
Neuroprotective EffectsNeuroprotectionShowed potential in protecting neuronal cells from oxidative damage.
Antimicrobial ActivityAntimicrobialDemonstrated significant inhibition against various bacterial strains.

Mechanism of Action

The mechanism of action of 2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Activity
Target Compound C19H21N3O2S2 387.52 Thienopyridine-piperidine-benzothiazole Unknown (structural analog of ADP antagonists)
Prasugrel C20H23N3O4S 425.48 Acetate prodrug, fluorophenyl substitution Antiplatelet (P2Y12 inhibitor)
Compound C1 Not disclosed Not disclosed Piperidine substitution Superior antiplatelet activity
BK87041 C19H23N3O2S 357.47 Dihydropyridinone substitution Research use
sc-349682 C12H15NO3S 253.32 Butanoic acid substitution Biochemical research

Research Findings and Implications

  • Structural-Activity Relationship (SAR) :
    • The piperidine linker in the target compound may enhance binding to ADP receptors by introducing conformational flexibility, as seen in prasugrel’s cyclopropyl-fluorophenyl group .
    • Benzothiazole’s electron-rich aromatic system could improve metabolic stability compared to ester-based prodrugs like prasugrel .
  • Synthetic Accessibility: Derivatives like 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid hydrochloride (CAS 1193387-28-8) are commercially available, suggesting feasible synthetic routes for the target compound .

Biological Activity

The compound 2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-1,3-benzothiazole is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and enzyme inhibition capabilities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H18N4O2S2\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}_2\text{S}_2

This structure includes a thieno[3,2-c]pyridine moiety linked to a piperidine and a benzothiazole ring, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant anticancer properties. For example:

  • MTT Assay Results : The compound was tested against various cancer cell lines including A549 (lung adenocarcinoma), MCF-7 (breast cancer), and HT-29 (colorectal cancer). The results indicated cytotoxic activity with IC50 values suggesting effective inhibition of cell proliferation in these lines .
Cell LineIC50 (µM)Activity
A54915.0Moderate
MCF-712.5High
HT-2920.0Moderate

Antibacterial Activity

The antibacterial potential of the compound was evaluated against several bacterial strains. The findings indicated varying degrees of effectiveness:

  • Bacterial Strains Tested : The compound showed moderate to strong activity against Staphylococcus aureus and Escherichia coli, while it exhibited weaker activity against Pseudomonas aeruginosa.
Bacterial StrainZone of Inhibition (mm)Activity Level
Staphylococcus aureus18Strong
Escherichia coli15Moderate
Pseudomonas aeruginosa10Weak

Enzyme Inhibition

The enzyme inhibitory effects of the compound were also assessed. Notably, it demonstrated significant inhibition of acetylcholinesterase (AChE) and urease:

  • Enzyme Inhibition Results :
EnzymeIC50 (µM)Inhibition Type
Acetylcholinesterase8.0Competitive
Urease5.5Non-competitive

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds derived from benzothiazole and thieno[3,2-c]pyridine frameworks:

  • Study on Anticancer Properties : A study involving a series of benzothiazole derivatives showed that modifications at the piperidine position enhanced their anticancer activity significantly .
  • Antibacterial Screening : Another investigation focused on derivatives with thieno[3,2-c]pyridine structures reported that these compounds exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the common synthetic routes for 2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-1,3-benzothiazole, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step protocols, leveraging modular coupling strategies. Key steps include:

  • Core assembly : The thieno[3,2-c]pyridine-piperidine moiety is synthesized via cyclization of appropriately substituted precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO) with catalytic acids or bases .
  • Carbamoylation : The piperidine nitrogen is functionalized via carbamoylation using benzothiazole carbonyl chloride in anhydrous dichloromethane, with triethylamine as a base to scavenge HCl .
  • Optimization : Yields are improved by controlling stoichiometry (1:1.2 molar ratio for carbamoylation), solvent purity (anhydrous conditions), and reaction time (monitored via TLC, hexane:ethyl acetate 7:3). Ethanol or methanol as post-reaction wash solvents enhances crystallization purity .

Q. How is the compound characterized using spectroscopic methods to confirm its structure?

  • NMR Spectroscopy : 1^1H NMR confirms the presence of the benzothiazole aromatic protons (δ 7.2–8.1 ppm) and thienopyridine protons (δ 6.8–7.5 ppm). The piperidine CH2_2 groups appear as multiplets at δ 2.5–3.5 ppm, while the carbonyl (C=O) is inferred via 13^{13}C NMR at δ 165–170 ppm .
  • IR Spectroscopy : Stretching vibrations at 1680–1700 cm1^{-1} (C=O), 1550–1600 cm1^{-1} (C=N), and 750–800 cm1^{-1} (C-S in benzothiazole) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]+^+) with <2 ppm deviation from theoretical mass .

Q. What initial biological screening approaches are recommended for assessing the compound’s activity?

  • In vitro assays : Use cell lines (e.g., HEK293, HeLa) to test cytotoxicity (MTT assay) and target engagement (e.g., kinase inhibition via ADP-Glo™). IC50_{50} values are determined using dose-response curves (1 nM–100 µM) .
  • Binding affinity : Surface plasmon resonance (SPR) or fluorescence polarization assays quantify interactions with targets like amyloid-beta (for neurological applications) .
  • Preliminary ADMET : Microsomal stability (human liver microsomes) and permeability (Caco-2 monolayers) predict pharmacokinetic profiles .

Advanced Research Questions

Q. What strategies are employed to resolve low yields in the cyclization step during synthesis?

Low yields in thienopyridine cyclization often stem from steric hindrance or improper solvent polarity. Mitigation strategies include:

  • Solvent optimization : Switching from DMF to dimethylacetamide (DMAc) enhances reaction homogeneity, improving yields by 15–20% .
  • Catalytic additives : Introducing 5 mol% ZnCl2_2 as a Lewis acid accelerates ring closure, reducing side-product formation .
  • Microwave-assisted synthesis : Shortening reaction times (30 min vs. 12 hr) at 120°C minimizes decomposition .

Q. How do computational docking studies predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) simulates binding poses using:

  • Target preparation : Crystal structures (PDB: 1T3E for kinases) are protonated and energy-minimized.
  • Grid parameterization : The binding site is defined around catalytic residues (e.g., ATP-binding pocket in kinases).
  • Scoring : Binding affinity (ΔG) and hydrogen-bonding patterns (e.g., benzothiazole NH with Asp86 in amyloid-beta) prioritize high-affinity conformers . Validation via MD simulations (100 ns) assesses stability of predicted poses .

Q. How can contradictory data between in vitro and in vivo biological activity be analyzed?

Discrepancies often arise from metabolic instability or off-target effects. Methodological approaches include:

  • Metabolite profiling : LC-MS/MS identifies major metabolites (e.g., piperidine N-oxide) in liver microsomes .
  • Tissue distribution studies : Radiolabeled compound tracking (e.g., 14^{14}C) quantifies bioavailability in target organs .
  • Transcriptomic profiling : RNA-seq of treated vs. untreated tissues identifies compensatory pathways masking in vitro effects .

Q. What methods are used to determine structure-activity relationships (SAR) for derivatives of this compound?

  • Analog synthesis : Systematic variation of substituents (e.g., replacing benzothiazole with thiadiazole) evaluates pharmacophore requirements .
  • 3D-QSAR modeling : CoMFA or CoMSIA correlates steric/electronic fields with activity, guiding lead optimization .
  • Free-energy perturbation (FEP) : Predicts ΔΔG for specific substituent changes (e.g., fluorine substitution at thienopyridine C3) .

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